
2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate
説明
2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate, commonly known as TDEET, is a tricarboxylic acid derivative that has been extensively studied for its potential applications in various scientific fields. This compound is synthesized through a multistep process and has been shown to exhibit a range of biochemical and physiological effects.
科学的研究の応用
Review of Thermophysical Property Measurements on Ethers
A comprehensive review by Marsh et al. (1999) highlights the thermophysical properties of mixtures containing ethers like MTBE (methyl tert-butyl ether) and TAME (tert-amyl methyl ether), among others. These ethers are used as gasoline additives to improve octane rating and reduce exhaust pollution. The study provides insights into vapor-liquid equilibria and related properties in binary and ternary mixtures, underscoring the importance of understanding these properties for industrial applications and environmental impact assessments Marsh et al., 1999.
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs
Zhao et al. (2020) discuss the natural sources, bioactivities, and systematic review of 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, focusing on their widespread presence across various species and their significant toxicity. This study emphasizes the dual nature of such compounds, being both a major component in essential oils and exhibiting potent toxicity, which can inform the investigation of similar compounds for potential applications in bioactivity-based applications Zhao et al., 2020.
Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen
The study by Hsieh et al. (2011) on the decomposition of MTBE by adding hydrogen in a cold plasma reactor provides insights into alternative methods for decomposing and converting ethers into less harmful substances. This research could be relevant for environmental remediation and the development of cleaner technologies Hsieh et al., 2011.
Synthetic Phenolic Antioxidants: Environmental and Toxicological Aspects
A review by Liu and Mabury (2020) on synthetic phenolic antioxidants (SPAs), including compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), covers environmental occurrence, human exposure, and toxicity. The discussion on SPAs' detection in various environmental matrices and their potential health impacts provides a foundation for evaluating the environmental and health implications of related chemical compounds Liu and Mabury, 2020.
Microbial Degradation of Ethers in the Subsurface
Schmidt et al. (2004) review the microbial degradation of fuel oxygenates such as MTBE and TBA in the subsurface, highlighting biodegradable pathways under various redox conditions. This study is pertinent for understanding the environmental fate and biodegradation mechanisms of ethers, which could inform the management and remediation of ether-related pollution Schmidt et al., 2004.
特性
IUPAC Name |
2-O-tert-butyl 1-O,1-O-diethyl 2-(3,4-dimethylanilino)ethane-1,1,2-tricarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6/c1-8-26-18(23)16(19(24)27-9-2)17(20(25)28-21(5,6)7)22-15-11-10-13(3)14(4)12-15/h10-12,16-17,22H,8-9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKIVOWEKSKNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OC(C)(C)C)NC1=CC(=C(C=C1)C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301122391 | |
| Record name | 2-(1,1-Dimethylethyl) 1,1-diethyl 2-[(3,4-dimethylphenyl)amino]-1,1,2-ethanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate | |
CAS RN |
318466-06-7 | |
| Record name | 2-(1,1-Dimethylethyl) 1,1-diethyl 2-[(3,4-dimethylphenyl)amino]-1,1,2-ethanetricarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318466-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1,1-Dimethylethyl) 1,1-diethyl 2-[(3,4-dimethylphenyl)amino]-1,1,2-ethanetricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301122391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124391.png)
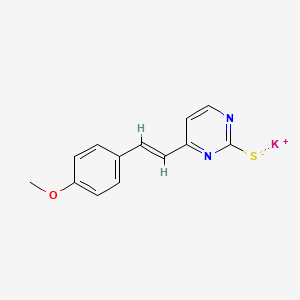
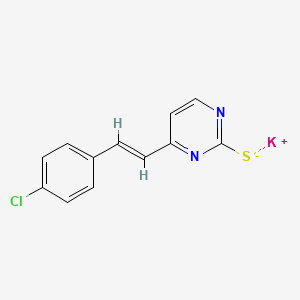
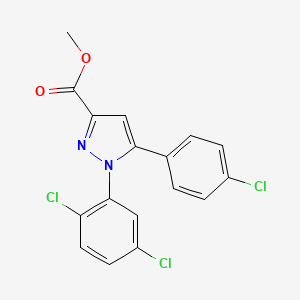
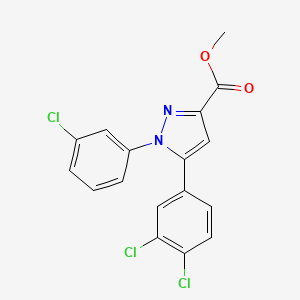


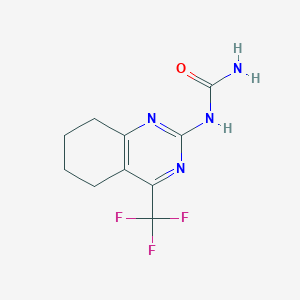
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B3124430.png)
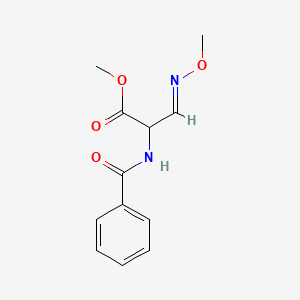
![Ethyl {1-[(4-methylphenyl)sulfonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B3124454.png)
![Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124463.png)
![[5-[(4-fluorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124475.png)
![Ethyl 2-(1-{[4-(acetylamino)phenyl]sulfonyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B3124477.png)